4-Amino-5-fluoro-2-methylbenzoic acid
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Overview
Description
4-Amino-5-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, featuring an amino group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as 1-arylbenziodoxolones . The reaction conditions typically involve the use of a fluorinating agent, such as potassium fluoride, in the presence of a suitable solvent.
Another method involves the bromination of 3-amino-4-toluic acid, followed by esterification and a Sandmeyer reaction . This multi-step process yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride and solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different derivatives of the original compound.
Scientific Research Applications
4-Amino-5-fluoro-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-5-fluoro-2-methylbenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
4-amino-5-fluoro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
PJWQRHXUOIWMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)F)N |
Origin of Product |
United States |
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